molecular formula C21H17N3O4S2 B10868257 Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B10868257
M. Wt: 439.5 g/mol
InChI Key: GHPOYWQAEHPJMZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines benzoxazole, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H17N3O4S2/c1-2-27-19(26)18-17(13-8-4-3-5-9-13)24-20(30-18)23-16(25)12-29-21-22-14-10-6-7-11-15(14)28-21/h3-11H,2,12H2,1H3,(H,23,24,25)

InChI Key

GHPOYWQAEHPJMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

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